1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
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Description
The compound “1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as pyridin-2-yl pyrimidine derivatives have been synthesized for biological studies . A catalyst-free synthesis method has been reported for the synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates .Scientific Research Applications
Synthesis and Structural Analysis
1-(Pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one and its derivatives demonstrate significant versatility in organic synthesis, serving as key intermediates in the creation of complex molecular structures. For instance, they are used in one-pot, multi-component reactions to synthesize pyridines and tetrahydroquinolines, highlighting their utility in constructing cyclic compounds with potential biological activities (Yehia, Polborn, & Müller, 2002).
Antimicrobial Applications
These compounds are explored for their potential in medical applications, particularly in antimicrobial therapy. A study on 4-thiazolidinone derivatives containing pyridine and quinazoline moieties revealed these compounds exhibit broad-spectrum antibacterial and antifungal activities. The structure-activity relationship analysis provided insights into their mechanism of action against microbial DNA gyrase, suggesting their utility in designing new antimicrobials (Desai et al., 2020).
Catalysis and Chemical Transformations
The structural features of this compound derivatives facilitate their application in catalysis, particularly in nickel-catalyzed cross-coupling reactions. These reactions are pivotal for the synthesis of thiomethyl-substituted N-heterocycles, demonstrating the compound's role in facilitating diverse chemical transformations under mild conditions (Melzig, Metzger, & Knochel, 2010).
Neurodegenerative Disease Research
Compounds structurally related to this compound are investigated for their potential in treating neurodegenerative diseases. Their ability to inhibit cholinesterases and exhibit antioxidant properties makes them candidates for multifunctional agents in treating conditions like Alzheimer's disease (Makhaeva et al., 2017).
Insecticidal Activity
Research into the insecticidal applications of pyridine derivatives, including those structurally related to the compound , has shown promising results. The synthesis and testing of these derivatives reveal their potential as effective agents against various agricultural pests, offering a pathway to developing new insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-14-16-13(19)11-6-1-2-7-12(11)17(14)9-10-5-3-4-8-15-10/h3-5,8H,1-2,6-7,9H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZAYLLJHFDSCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)NC(=O)N2CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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